Sodium 2-acetamidomalonate
Description
Properties
IUPAC Name |
disodium;2-acetamidopropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO5.2Na/c1-2(7)6-3(4(8)9)5(10)11;;/h3H,1H3,(H,6,7)(H,8,9)(H,10,11);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHMKRWQGAVIJB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NNa2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to Sodium 2-Acetamidomalonate
Two-Step Synthesis via Diethyl Acetamidomalonate
The most widely documented method involves a two-step process: (1) synthesis of nitroso diethyl malonate and (2) reductive acylation to yield diethyl acetamidomalonate, followed by hydrolysis to the sodium salt.
Step 1: Nitrosation of Diethyl Malonate
Diethyl malonate undergoes nitrosation using sodium nitrite (NaNO₂) in the presence of acetic acid under controlled temperatures. The reaction proceeds in an organic solvent, such as dichloromethane or ethylene dichloride, to facilitate intermediate stabilization.
Reaction Conditions:
- Solvent: Dichloromethane, ethylene dichloride, or toluene.
- Temperature: 0–5°C during acetic acid addition; 35–45°C for subsequent stirring.
- Molar Ratios: Diethyl malonate : NaNO₂ : acetic acid = 1 : 1.5–2 : 2–2.5.
- Diethyl malonate (140 g), NaNO₂ (120 g), and dichloromethane (500 g) are combined at 0°C.
- Acetic acid (131 g) is added dropwise, followed by 12 hours of stirring at 35–40°C.
- Sodium acetate byproduct is filtered, and the solvent is evaporated to yield nitroso diethyl malonate as a light yellow oil (84% yield).
Step 2: Reductive Acylation to Diethyl Acetamidomalonate
The nitroso intermediate is treated with zinc powder in acetic acid and acetic anhydride, inducing reductive acylation. This step installs the acetamido group while reducing the nitroso functionality.
Reaction Conditions:
- Solvent: Acetic acid.
- Temperature: 40–50°C during zinc addition; 50–60°C for post-addition stirring.
- Molar Ratios: Nitroso diethyl malonate : zinc : acetic anhydride : acetic acid = 1 : 2–2.5 : 2–2.5 : 8–10.
- Nitroso diethyl malonate, acetic anhydride (178 g), and acetic acid (525 g) are combined.
- Zinc powder (128 g) is added at 40–50°C, followed by 2 hours of stirring at 50–60°C.
- Zinc acetate is filtered, and the filtrate is concentrated. Recrystallization from water yields diethyl acetamidomalonate as white crystals (84.8% yield, 99.9% purity).
Alternative Synthetic Pathways
Direct Acetylation of Aminomalonates
A less common route involves acetylation of diethyl aminomalonate with acetic anhydride. However, this method is hindered by the instability of free aminomalonates, necessitating stringent anhydrous conditions.
Industrial-Scale Modifications
Industrial protocols optimize solvent recovery and reaction time. For example, substituting dichloromethane with ethylene dichloride reduces costs without compromising yield. Continuous flow systems are also employed to enhance scalability.
Critical Analysis of Methodologies
Solvent Selection and Reaction Efficiency
Dichloromethane and ethylene dichloride are preferred in Step 1 due to their low polarity, which stabilizes the nitroso intermediate. Trials comparing solvents demonstrate marginal yield differences (Table 1).
Table 1: Solvent Impact on Step 1 Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Dichloromethane | 35–40 | 84 |
| Ethylene Dichloride | 40–45 | 83 |
| Toluene | 35–45 | 78 |
Mechanistic Insights
Industrial Applications and Scalability
The patent-specified method achieves an overall yield of 71% (84.8% in Step 2 × 84% in Step 1), making it viable for large-scale production. Key industrial adaptations include:
- Solvent Recycling: Dichloromethane recovery rates exceed 90% through distillation.
- Automated Temperature Control: Reduces human error during exothermic steps.
Chemical Reactions Analysis
Alkylation Reactions
Sodium 2-acetamidomalonate undergoes alkylation with primary alkyl halides to form substituted malonates, which are precursors to amino acids.
Mechanism :
-
Deprotonation of the malonate by a base (e.g., NaOEt) generates a resonance-stabilized enolate.
-
The enolate attacks the alkyl halide via an S
2 mechanism, forming a C–C bond. -
Subsequent hydrolysis and decarboxylation yield the amino acid .
Hydrolysis and Decarboxylation
The ester and amide groups in this compound are hydrolyzed under acidic or basic conditions, followed by decarboxylation to monocarboxylic acids:
Steps :
-
Acid-Catalyzed Hydrolysis :
-
Decarboxylation :
Key Findings :
-
Hydrolysis under basic conditions (NaOH, 80°C) achieves full ester cleavage in 2 hr.
-
Decarboxylation at 150°C produces α-acetamido acids with >90% purity .
Oxidation Reactions
Oxidation of alkylated derivatives enables access to specialty amino acids:
| Oxidizing Agent | Product | Conditions | Application |
|---|---|---|---|
| Gramine | Tryptophan precursor | Pd/C, H | |
| , 60°C | Bioactive synthesis | ||
| H | |||
| O |
text| Sulfoxide derivatives| Acetic acid, 25°C, 12 hr| Chiral auxiliaries[4] |
Enzymatic Interactions
Enzymes such as α-chymotrypsin and lipases catalyze enantioselective transformations:
-
α-Chymotrypsin : Hydrolyzes the ester bond of this compound derivatives with >95% enantiomeric excess (ee) for L-isomers.
-
Lipase B (Candida antarctica) : Catalyzes regioselective acylation of secondary alcohols in malonate derivatives, enabling asymmetric synthesis.
Reductive Acylation
In industrial synthesis, this compound is prepared via reductive acylation of diethyl isonitrosomalonate:
-
Reduction : Zinc powder reduces the nitroso group to an amine.
-
Acetylation : Acetic anhydride acetylates the amine, yielding this compound .
Optimized Conditions :
Solvent Effects on Reactivity
The compound’s low water solubility necessitates polar aprotic solvents for reactions:
| Solvent | Solubility (g/100 mL) | Reaction Rate (Relative) |
|---|---|---|
| Ethanol | 12.5 | 1.0 |
| DMF | 45.8 | 2.3 |
| Chloroform | 8.2 | 0.7 |
Key Research Advancements
Scientific Research Applications
Chemical Properties and Structure
Sodium 2-acetamidomalonate has the molecular formula C₅H₆NNaO₅. It is a sodium salt of 2-acetamidomalonic acid, characterized by an acetamido group attached to a malonate moiety. This structure enhances its solubility and reactivity in biological systems.
Organic Synthesis
This compound is primarily utilized as a precursor in the synthesis of α-amino acids, which are essential for peptide and protein formation. The compound can undergo various chemical reactions:
- Alkylation : The enolate form can react with alkyl halides to produce α-substituted malonic esters.
- Hydrolysis : Under acidic or basic conditions, it can be hydrolyzed to yield corresponding carboxylic acids.
- Decarboxylation : Heating leads to the formation of substituted monocarboxylic acids.
These reactions facilitate the production of biologically active compounds and fine chemicals used in pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal applications, this compound has been explored for its potential therapeutic effects:
- Enzyme Inhibition : It acts as a competitive inhibitor for enzymes like glutamine synthetase, which is crucial for nitrogen metabolism. This inhibition may have implications for treating metabolic disorders.
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various pathogens, including Staphylococcus aureus, at low concentrations. This suggests potential use as an antimicrobial agent.
The following table summarizes key biological activities associated with this compound:
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits glutamine synthetase; competitive nature with IC50 in micromolar range | |
| Antimicrobial Efficacy | Significant inhibition of Staphylococcus aureus at 15 μM | |
| Synthesis of Derivatives | Structural modifications enhance potency against bacterial strains |
Antimicrobial Efficacy Study
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. Results indicated that it significantly inhibited bacterial growth at concentrations as low as 15 μM, highlighting its potential as an antimicrobial agent against biofilm-associated infections.
Enzyme Inhibition Research
Research focused on the inhibition of glutamine synthetase demonstrated that this compound acts as a competitive inhibitor. The study provided an IC50 value indicating effective inhibition at micromolar concentrations, suggesting its application in conditions where glutamine metabolism is dysregulated.
Synthesis and Evaluation of Derivatives
A series of derivatives based on this compound were synthesized and evaluated for biological activity. Some derivatives showed enhanced potency against various bacterial strains, indicating that structural modifications can significantly influence activity.
Mechanism of Action
The mechanism of action of sodium 2-acetamidomalonate involves its role as a nucleophile in various organic reactions. The compound’s enolate form can attack electrophilic centers, facilitating the formation of new carbon-carbon bonds. This reactivity is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .
Comparison with Similar Compounds
Diethyl 2-Acetamidomalonate
- Structure: Diethyl ester of 2-acetamidomalonic acid (C₉H₁₅NO₅).
- Key Differences :
- Applications: Widely used in alkylation reactions to synthesize α-substituted amino acids and spirocyclic compounds (e.g., 48% yield in spirocyclic α-proline synthesis) .
Dimethyl 2-Acetamidomalonate (CAS: 60187-67-9)
- Structure: Methyl ester analog (C₇H₁₁NO₅).
- Lower molecular weight (189.17 g/mol) may influence reaction stoichiometry in multi-step syntheses .
Acetamidomalonic Acid (Disodium Salt) (CAS: 117976-12-2)
Chloropropyl and Propargyl Derivatives
- Diethyl 2-(3-Chloropropyl)-2-acetamidomalonate ():
- Propargyl Derivatives (): Propargyl groups enable "click chemistry" via alkyne-azide cycloaddition, critical for synthesizing functionalized polylactides . Safer and more economical than traditional routes using shock-sensitive propargyl bromide .
Data Tables
Table 1. Structural and Functional Comparison
| Compound | Molecular Formula | Key Features | Applications | Reactivity/Solubility |
|---|---|---|---|---|
| This compound | C₉H₁₅NO₅Na | Sodium salt, high polarity | Drug intermediates, polymer synthesis | High aqueous solubility |
| Diethyl 2-acetamidomalonate | C₉H₁₅NO₅ | Ethyl esters, lipophilic | Alkylation reactions, spirocyclic synthesis | Soluble in organic solvents |
| Dimethyl 2-acetamidomalonate | C₇H₁₁NO₅ | Methyl esters, moderate polarity | Hydrolysis-sensitive reactions | Moderate organic solubility |
| Acetamidomalonic acid (disodium) | C₅H₈NNaO₅ | Dual sodium ions, no esters | Aqueous-phase decarboxylation | High water solubility |
Table 2. Research Findings in Key Reactions
Biological Activity
Sodium 2-acetamidomalonate is a derivative of malonic acid and has garnered interest in various biological applications, particularly in medicinal chemistry and biochemistry. This compound's structure allows it to interact with biological systems, influencing metabolic pathways and exhibiting potential therapeutic effects. This article explores the biological activity of this compound, detailing its mechanisms, effects on various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an acetamido group attached to a malonate moiety. Its chemical formula is , and it is typically presented as a sodium salt, enhancing its solubility in biological systems.
The biological activity of this compound can be attributed to its role as a substrate or inhibitor in several enzymatic reactions:
- Inhibition of Enzymes : this compound has been shown to inhibit specific enzymes involved in amino acid metabolism. For instance, its structural similarity to intermediates in metabolic pathways allows it to act as a competitive inhibitor for enzymes such as glutamine synthetase, which is crucial for nitrogen metabolism in bacteria .
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens. It acts by disrupting metabolic processes essential for bacterial growth, particularly in Gram-positive bacteria .
Biological Activity Data
The following table summarizes the biological activity data related to this compound and its derivatives:
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus, revealing that it significantly inhibited bacterial growth at concentrations as low as 15 μM. This study highlighted the compound's potential as an antimicrobial agent, particularly against biofilm-associated infections .
- Enzyme Inhibition : Research focused on the inhibition of glutamine synthetase by this compound demonstrated its competitive nature, with an IC50 value indicating effective inhibition at micromolar concentrations. This finding suggests potential applications in treating conditions where glutamine metabolism is dysregulated .
- Synthesis and Derivative Evaluation : A series of derivatives based on this compound were synthesized and evaluated for their biological activity. Some derivatives exhibited enhanced potency against various bacterial strains, indicating that structural modifications can significantly influence activity .
Q & A
Q. What are the standard synthetic routes for sodium 2-acetamidomalonate, and how do reaction conditions influence yield?
this compound is typically synthesized via hydrolysis of diethyl 2-acetamidomalonate. A common method involves treating the diethyl ester with 1 equivalent of aqueous NaOH in dioxane, followed by acidification to precipitate the sodium salt . Reaction conditions such as temperature (room temperature vs. reflux), solvent choice (dioxane vs. MeCN), and stoichiometry of base (1.01 eq. NaOH) are critical for achieving yields >80%. Side reactions, such as over-hydrolysis or ester degradation, can occur if NaOH is added too rapidly or in excess .
Q. How is this compound characterized, and what spectroscopic data are essential for verification?
Characterization relies on -NMR, -NMR, and mass spectrometry. Key NMR signals include:
- -NMR (DMSO-d6): δ 8.63 (NH), 4.95 (CHα), 2.43 (CH3), 1.89 (Ac) ppm .
- -NMR: Carbonyl carbons at ~170-175 ppm. HRMS should match the calculated molecular weight (217.219 g/mol for the diethyl ester precursor) . Purity is confirmed via silica gel chromatography (e.g., 0–30% EtOAc/hexane gradient) .
Advanced Research Questions
Q. What strategies optimize the alkylation of this compound for spirocyclic or branched derivatives?
Alkylation efficiency depends on:
- Base selection : KCO or NaH in DMF for deprotonation .
- Electrophile reactivity : 3-Chloropropyl or brominated ketones yield spirocyclic products (e.g., 5-azaspiro[2.4]heptane derivatives) when reacted under reflux in MeCN .
- Catalysis : KI enhances nucleophilic substitution via the "halogen exchange" mechanism, improving yields by 15–20% . Post-reaction purification via flash chromatography (EtOAc/hexane gradients) is critical to isolate products from unreacted starting material .
Q. How can researchers address contradictions in reported yields for this compound-mediated reactions?
Yield discrepancies often arise from:
- Solvent polarity : MeCN vs. dioxane affects reaction rates and byproduct formation .
- Workup protocols : Inadequate washing (e.g., with NaHCO) may leave acidic impurities, reducing isolated yields .
- Scaling effects : Multigram syntheses (>50 g) require slower reagent addition to manage exothermicity, which smaller-scale studies may overlook . Systematic replication of literature methods with controlled variables (e.g., solvent volume, stirring rate) is recommended to identify optimal conditions.
Q. What analytical methods resolve challenges in quantifying this compound in complex mixtures?
- HPLC-MS : Reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients separate this compound from esters or degradation products .
- Titration : Back-titration with HCl quantifies free malonate groups after ion-exchange chromatography .
- TGA/DSC : Thermal analysis detects hydrate forms or decomposition above 185°C, which may skew purity assessments .
Methodological Considerations
Q. How should researchers design experiments to minimize racemization in this compound-based peptide synthesis?
- Temperature control : Reactions at ≤30°C reduce epimerization of the α-carbon .
- Chiral auxiliaries : Use of D-proline derivatives or enantiopure esters preserves stereochemistry during alkylation .
- Monitoring : Circular dichroism (CD) or chiral HPLC tracks optical activity changes during synthesis .
Q. What statistical approaches are appropriate for analyzing variability in this compound reaction data?
- ANOVA : Tests for significant differences in yields across reaction conditions (e.g., solvent, catalyst) .
- Error propagation : Quantifies uncertainty in multistep syntheses (e.g., combining SEM from hydrolysis and alkylation steps) .
- Principal Component Analysis (PCA) : Identifies dominant variables (e.g., solvent polarity, base strength) influencing yield trends .
Data Reporting Standards
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Detailed protocols : Specify exact molar ratios (e.g., 1.17 eq. NaH), solvent volumes (e.g., 144.44 mL MeCN), and purification gradients .
- Raw data : Include NMR integration tables, chromatogram retention times, and mass spectra in supplementary materials .
- Error reporting : Note instrument precision (e.g., ±0.01 g for balances) and statistical significance thresholds (e.g., p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
